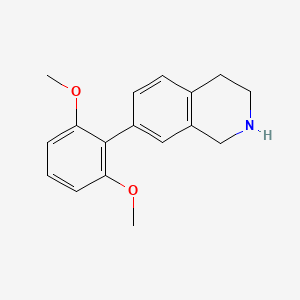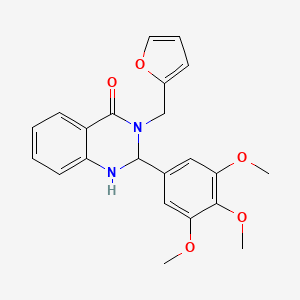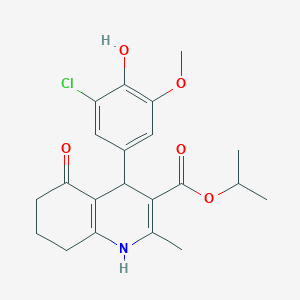![molecular formula C18H17BrN2OS B5235705 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole, also known as BRD-7880, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and inhibiting its transcriptional activity. This leads to the downregulation of genes involved in cancer cell proliferation, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have anti-proliferative effects on cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole in lab experiments is its specificity for BRD4, which reduces the risk of off-target effects. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, its high cost may limit its use in larger-scale studies.
Orientations Futures
Future research on 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole could focus on its potential therapeutic applications in specific types of cancer or neurodegenerative disorders. Studies could also investigate the combination of this compound with other drugs or therapies to enhance its efficacy. Additionally, research could explore the development of more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole involves a multi-step process that begins with the reaction between 6-bromo-9H-carbazole and 2-(4-morpholinyl)ethanethiol in the presence of a base. The resulting intermediate is then subjected to a thionation reaction to yield the final product. The purity of this compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound inhibits the activity of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the transcription of genes involved in these diseases. This compound has also been shown to have anti-proliferative effects on cancer cells and can induce apoptosis.
Propriétés
IUPAC Name |
2-(6-bromo-9H-carbazol-1-yl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c19-13-4-5-16-15(11-13)14-3-1-2-12(18(14)20-16)10-17(23)21-6-8-22-9-7-21/h1-5,11,20H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUFFGLUWMTXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=C3C(=CC=C2)C4=C(N3)C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B5235653.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5235676.png)
![5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline](/img/structure/B5235688.png)
![(4-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5235695.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235698.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)


![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)